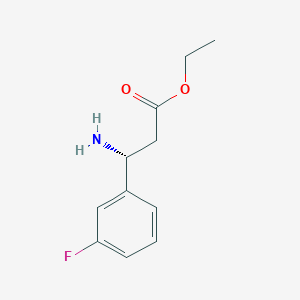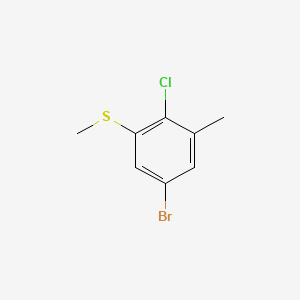
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and structural properties . The compound is characterized by the presence of an ethyl ester group, a hydroxymethyl group, and a pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
The synthesis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the ethyl ester derivative . Another approach involves the reduction of the corresponding pyrrolidine-3-carboxylic acid using a reducing agent like sodium borohydride, followed by esterification with ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Análisis De Reacciones Químicas
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of the hydroxymethyl group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of the corresponding carboxylic acid . Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol . . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of various heterocyclic compounds and natural product analogs . In biology, it is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules . Additionally, in the industry, it is used in the synthesis of agrochemicals, fragrances, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity . It can also interact with receptors, modulating their signaling pathways and affecting cellular responses . The exact molecular targets and pathways involved depend on the specific biological context and the structural features of the compound.
Comparación Con Compuestos Similares
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as Ethyl 2-oxopyrrolidine-3-carboxylate and Ethyl ®-pyrrolidine-3-carboxylate hydrochloride . These compounds share the pyrrolidine ring structure but differ in their functional groups and stereochemistry. The presence of the hydroxymethyl group in this compound makes it unique and influences its reactivity and biological activity. The comparison highlights the importance of specific functional groups in determining the properties and applications of pyrrolidine derivatives.
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-7(11)8(6-10)3-4-9-5-8/h9-10H,2-6H2,1H3 |
Clave InChI |
ARHKXLMCYWZTBT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCNC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride](/img/structure/B13512611.png)




![[(5-Aminohexyl)carbamoyl]formicacidhydrochloride](/img/structure/B13512651.png)

![Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13512664.png)


![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine](/img/structure/B13512681.png)
![tert-butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate](/img/structure/B13512682.png)


